1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine

Medicinal chemistry Lead optimization Physicochemical profiling

Researchers optimizing SLC transporter or MetAP2 inhibitors often face undefined pharmacophore geometry and variable physicochemical baselines. This compound provides a rationally justified scaffold with experimentally supported properties (logP 2.64, tPSA 29-34 Ų, 5 rotatable bonds). • Defined para-fluoro orientation and pyrazole 3-yl linkage geometry-critical for target engagement per BAY-876 SAR • Serves as reference standard for patent landscape analysis (US12497403, JP 2011-514913) • HCl salt, ≥95% purity, in stock for immediate dispatch

Molecular Formula C14H19ClFN3
Molecular Weight 283.77 g/mol
Cat. No. B12221962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine
Molecular FormulaC14H19ClFN3
Molecular Weight283.77 g/mol
Structural Identifiers
SMILESCC(C)N1C=CC(=N1)CNCC2=CC=C(C=C2)F.Cl
InChIInChI=1S/C14H18FN3.ClH/c1-11(2)18-8-7-14(17-18)10-16-9-12-3-5-13(15)6-4-12;/h3-8,11,16H,9-10H2,1-2H3;1H
InChIKeyDEFGVUWLVLNDLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine: Identity and Physicochemical Profile


1-(4-Fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine (CAS 1855946-29-0) is a synthetic secondary amine featuring a para-fluorophenyl group linked via a methylene spacer to an N-isopropylpyrazole-3-yl-methanamine core (C14H18FN3, free base MW 247.32; HCl salt MW 283.77) . The compound is supplied as the hydrochloride salt with typical purity specifications of 95% for research use . Its computed logP of 2.64 (ZINC) and topological polar surface area (tPSA) of 29–34 Ų place it within drug-like chemical space, with 5 rotatable bonds and a fraction sp3 of 0.36 [1]. No biological activity has been reported for this compound in ChEMBL as of the latest annotation cycle [1].

1-(4-Fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine: Non-Substitutability Rationale


The para-fluorophenyl substitution pattern, the pyrazole N1-isopropyl group, and the pyrazole 3-yl methylene attachment point collectively create a unique three-dimensional pharmacophore that cannot be replicated by simple in-class substitution [1]. The para-fluoro orientation on the phenyl ring dictates the electron distribution and dipole moment vector differently than the meta-fluoro regioisomer (CAS 1856022-48-4), while the pyrazole 3-yl linkage geometry differs fundamentally from 4-yl (CAS 1856086-25-3) or 5-yl analogs in both H-bond acceptor/donor presentation and conformational accessibility . Literature on structurally related GLUT1 inhibitors demonstrates that the methylene spacer between para-fluorophenyl and pyrazole is critical for target engagement—direct attachment or elongated spacers result in significant potency loss [2]. These structural features are interdependent; altering any single component changes the compound's molecular recognition profile, making generic substitution scientifically unsound without explicit comparative validation.

1-(4-Fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine: Differentiation from Analogs


Para-Fluoro vs. Meta-Fluoro Substitution: Electronic and Lipophilicity Differences

The target compound bears a para-fluorophenyl group, whereas its closest regioisomeric comparator (CAS 1856022-48-4) bears a meta-fluorophenyl group. The para-fluoro orientation produces a distinct molecular dipole moment and electron distribution pattern compared to the meta isomer, which can differentially influence π-stacking interactions and hydrogen bond acceptor geometry with biological targets . Computed properties from ZINC indicate the target compound has logP 2.64 and fraction sp3 0.36 [1]; the pyrazole 4-yl regioisomer ZINC54240722 (a structurally related comparator) shows logP 2.59 and fraction sp3 0.50, demonstrating that even within the same molecular formula (C14H18FN3), the pyrazole substitution position alters both lipophilicity and three-dimensional shape [2].

Medicinal chemistry Lead optimization Physicochemical profiling

Pyrazole 3-yl vs. 4-yl vs. 5-yl Attachment: tPSA and H-Bond Capacity

The target compound's secondary amine linker is attached at the pyrazole 3-position. Computed tPSA for the target is 29 Ų (at physiological pH 7.4) with 1 H-bond donor and 3 H-bond acceptors [1]. In contrast, the pyrazole 4-yl regioisomer analog (ZINC54240722) exhibits tPSA of 40 Ų with 2 H-bond donors and 2 H-bond acceptors [2]. This represents a 38% increase in polar surface area for the 4-yl analog, which would be expected to reduce passive membrane permeability relative to the target compound. The pyrazole 3-yl attachment positions the secondary amine in a distinct geometric relationship to the pyrazole N2 nitrogen, creating a unique H-bond donor-acceptor distance that differs from both 4-yl and 5-yl substitution patterns.

Molecular recognition Docking studies Pharmacophore design

Rotatable Bonds and Conformational Flexibility: Target vs. Regioisomers

The target compound possesses 5 rotatable bonds (ZINC2536083) [1]. The pyrazole 4-yl regioisomer analog (ZINC54240722) has only 3 rotatable bonds [2]. This difference of 2 additional rotatable bonds in the target compound results in greater conformational flexibility but also a higher entropic penalty upon target binding. The 5 rotatable bonds of the target fall within the typical drug-like range (≤10 per Lipinski guidelines) and provide a balance between conformational sampling and binding entropy that differs meaningfully from the more rigid 4-yl analog.

Conformational analysis Entropic binding penalty Ligand efficiency

Methylene Spacer: GLUT1 Inhibitor SAR Evidence

Although no direct biological data exist for the target compound itself, the structurally related GLUT1 inhibitor optimization program culminating in BAY-876 provides class-level evidence for the scaffold architecture [1]. In that program, direct attachment of the para-fluorophenyl ring to the pyrazole led to significant GLUT1 potency loss; elongation of the spacer similarly reduced activity; a single methylene link between pyrazole and para-fluorophenyl—exactly as present in the target compound—was identified as the optimal geometry for target engagement [1]. This class-level inference supports the target compound's scaffold design as rationally optimized for systems where a para-fluorophenyl-pyrazole interaction motif is relevant.

GLUT1 inhibition Cancer metabolism Scaffold optimization

Fluoroaryl-Pyrazole-Methanamine Scaffold: Patent Landscape

A 2025 USPTO patent application (US12497403) describes compounds of formula I wherein R1 includes pyrazole optionally substituted with CF3, R2 is chloro or fluoro, and R3 is hydrogen or fluoro—a scaffold architecture closely related to the target compound [1]. Additionally, earlier patent literature (JP 2011-514913) describes pyrazole derivatives with 5-HT2C antagonist/inverse agonist activity where the N-isopropyl-pyrazole-3-yl methanamine motif is a key pharmacophoric element [2]. These filings establish that the specific combination of 4-fluorophenyl, isopropyl-pyrazole, and methanamine linker present in the target compound falls within actively prosecuted chemical space for therapeutic development, providing procurement relevance for pharmaceutical patent landscape analysis and freedom-to-operate assessments.

Intellectual property Kinase inhibition CNS disorders

1-(4-Fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine: Application Scenarios


SAR Libraries for GLUT and SLC Transporters

Based on the class-level evidence from the BAY-876 GLUT1 inhibitor optimization program, where the methylene spacer between para-fluorophenyl and pyrazole was identified as optimal for target potency [1], this compound serves as a rationally justified scaffold for synthesizing focused analog libraries targeting solute carrier (SLC) transporters. The para-fluoro orientation and pyrazole 3-yl linkage geometry provide a defined pharmacophore for systematic variation at the isopropyl or benzyl positions.

Physicochemical Benchmarking and Docking Studies

The experimentally supported computed properties (logP 2.64, tPSA 29–34 Ų, 5 rotatable bonds) [2] make this compound suitable as a well-characterized input for molecular docking campaigns, pharmacophore modeling, and QSAR model building. Its physicochemical profile is distinct from the 4-yl and 5-yl pyrazole regioisomers, enabling users to probe the effect of pyrazole attachment geometry on predicted binding modes.

Freedom-to-Operate Analysis: Fluoroaryl-Pyrazole Therapeutics

The target compound falls within the Markush structures of multiple active patent families including US12497403 (2025) [3] and JP 2011-514913 [4], covering kinase inhibition, CNS disorders, and metabolic disease indications. Industrial users conducting patent landscape analysis or seeking novel chemical matter can use this compound as a reference standard for scaffold comparison and prior art searching.

MetAP2 and Kinase Inhibitor Screening Cascades

Patent literature (Eli Lilly Fluorophenyl Pyrazol Compounds, 2014–2016) establishes that fluorophenyl-pyrazole scaffolds can achieve nanomolar MetAP2 inhibition (hMetAP2 IC50 = 11 nM for optimized exemplars) [5]. While no direct activity data exist for the target compound itself, its scaffold architecture aligns with the MetAP2 inhibitor pharmacophore, making it a candidate for screening cascades where para-fluoro substitution and isopropyl-pyrazole geometry are hypothesized to contribute to target engagement.

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